In Vivo Memory Reversal: 5.5-Fold Superiority Over Tacrine at Equivalent Dose in Scopolamine-Induced Amnesia Model
In the scopolamine-induced impairment of 24-hour memory in a passive dark-avoidance paradigm in mice, 9-Amino-1,2,3,4-tetrahydro-6-trifluoromethylacridin-1-ol achieved reversal of memory deficit in 71% of animals at an oral dose of 0.63 mg/kg body weight. Under identical experimental conditions within the same study, tacrine (9-amino-1,2,3,4-tetrahydroacridine) achieved reversal in only 13% of animals at the same dose of 0.63 mg/kg [1]. This represents a 5.5-fold greater proportion of animals responding to the 6-CF3-1-ol derivative compared to the clinical benchmark tacrine at an identical dose level.
| Evidence Dimension | Percentage of animals showing reversal of scopolamine-induced memory impairment (passive dark-avoidance assay, 24-h retention) |
|---|---|
| Target Compound Data | 71% at 0.63 mg/kg oral dose |
| Comparator Or Baseline | Tacrine (9-amino-1,2,3,4-tetrahydroacridine): 13% at 0.63 mg/kg oral dose |
| Quantified Difference | 5.5-fold greater responder rate (71% vs 13%) at equivalent dose |
| Conditions | Mouse passive dark-avoidance paradigm; scopolamine-induced impairment; 24-hour memory retention; oral administration; dose 0.63 mg/kg body weight |
Why This Matters
This head-to-head in vivo data demonstrates that the 6-CF3 substitution confers a therapeutically meaningful efficacy advantage over tacrine at the same dose, directly justifying the selection of this specific derivative for in vivo Alzheimer's disease research programs where translational predictive validity is paramount.
- [1] Shutske GM, Pierrat FA, inventors; Hoechst-Roussel Pharmaceuticals Inc., assignee. 9-amino-1,2,3,4-tetrahydroacridin-1-ol and related compounds. United States patent US 4,754,050. 1988 Jun 28. (See Table at columns 10-11: '9-Amino-1,2,3,4-tetrahydro-6-trifluoromethylacridin-1-ol' at 0.63 mg/kg, 71% vs Tacrine at 0.63 mg/kg, 13%) View Source
